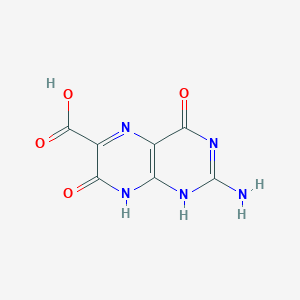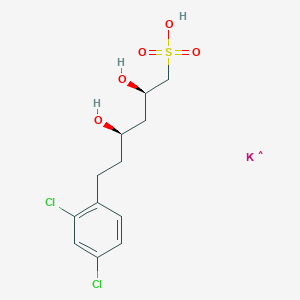![molecular formula C9H17NO B115874 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine CAS No. 153707-79-0](/img/structure/B115874.png)
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine, also known as DIO, is a cyclic amine that has been extensively studied in the field of chemical biology and medicinal chemistry. It is a versatile compound that has shown promising results in various applications, including drug discovery, chemical biology, and material science.
Mecanismo De Acción
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is known to interact with various biological targets, including proteins, nucleic acids, and membranes. Its mechanism of action depends on the specific target and the structural features of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine. For example, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to bind to the active site of enzymes, disrupt the structure of DNA, and alter the fluidity of membranes. The precise mechanism of action of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is still under investigation and requires further research.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of ion channels and transporters. In addition, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic implications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence properties. It can be easily synthesized in large quantities and is compatible with various biological systems. However, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine also has some limitations, including its potential toxicity at high concentrations and its non-specific binding to biological targets. Careful experimental design and optimization are required to minimize these limitations.
Direcciones Futuras
The potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine are vast, and there are several future directions for research. One possible direction is the development of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based probes for imaging biological systems with high specificity and sensitivity. Another direction is the design of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, the use of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a building block for the synthesis of novel materials with unique optical and electronic properties is an exciting area of research.
Conclusion:
In conclusion, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is a versatile compound that has shown promising results in various scientific research applications. Its unique structural features and biological activities make it a valuable compound for drug discovery, chemical biology, and material science. Further research is required to fully understand the mechanism of action and potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine.
Métodos De Síntesis
The synthesis of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine involves the reaction of 2,4-pentanedione with isopropylamine and formaldehyde in the presence of a catalyst. The reaction yields 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a white crystalline solid with a melting point of 80-82°C. The purity of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been widely used in chemical biology and medicinal chemistry due to its unique structural features and biological activities. It has been used as a fluorescent probe for imaging biological systems, a chemical tool for studying protein-ligand interactions, and a building block for designing novel drugs and materials. The versatility of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
153707-79-0 |
|---|---|
Nombre del producto |
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-propan-2-yl-2,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-10-5-9(3,4)6-11-8/h5,7-8H,6H2,1-4H3 |
Clave InChI |
RQRXWUJSDIVVFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1N=CC(CO1)(C)C |
SMILES canónico |
CC(C)C1N=CC(CO1)(C)C |
Sinónimos |
2H-1,3-Oxazine,5,6-dihydro-5,5-dimethyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



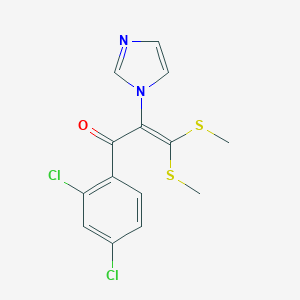
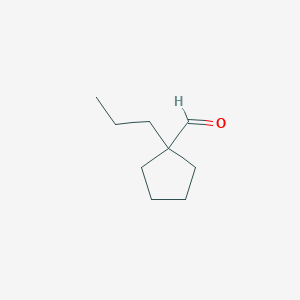
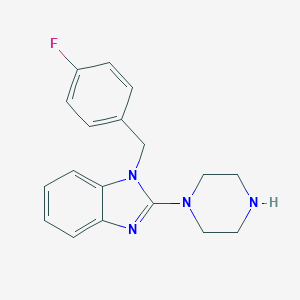
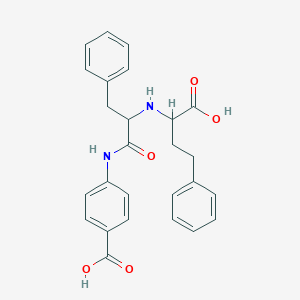
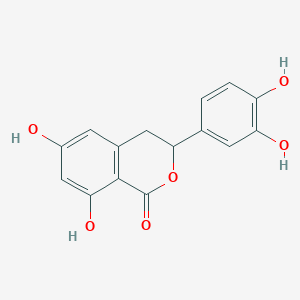
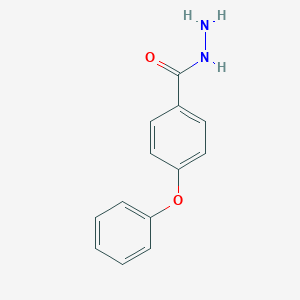
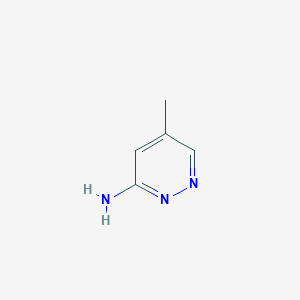

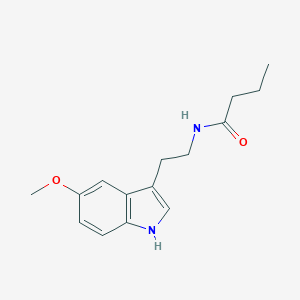
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
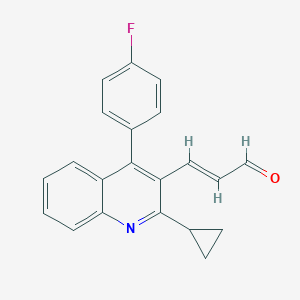
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
